1H and 13C NMR chemical shifts for 2-[(trimethylsilyl)ethynyl]benzoic acid
1H and 13C NMR chemical shifts for 2-[(trimethylsilyl)ethynyl]benzoic acid
Structural Characterization of 2-[(Trimethylsilyl)ethynyl]benzoic Acid: A Comprehensive Guide to 1 H and 13 C NMR Spectroscopy
Executive Summary
In modern drug discovery and complex organic synthesis, 2-[(trimethylsilyl)ethynyl]benzoic acid (CAS: 205250-12-0) serves as a critical bifunctional building block. It is frequently utilized as a precursor for the synthesis of biologically active isocoumarins, phthalides, and complex heterocyclic scaffolds via metal-catalyzed cyclizations.
Accurate structural verification of this intermediate is paramount. A misassigned nuclear magnetic resonance (NMR) spectrum can lead to downstream failures in multi-step syntheses, particularly if the labile trimethylsilyl (TMS) group is prematurely cleaved. This whitepaper provides an in-depth, causality-driven analysis of the 1 H and 13 C NMR chemical shifts for 2-[(trimethylsilyl)ethynyl]benzoic acid, supported by self-validating experimental protocols.
Mechanistic Synthesis and Sample Preparation
To understand the NMR profile of a molecule, one must first understand its synthetic origin. 2-[(Trimethylsilyl)ethynyl]benzoic acid is typically synthesized via a Sonogashira cross-coupling between 2-iodobenzoic acid and trimethylsilylacetylene[1].
Causality in Synthetic Design
The choice of 2-iodobenzoic acid over 2-bromobenzoic acid is deliberate; the weaker C–I bond allows for oxidative addition by the Palladium(0) catalyst at milder temperatures, preserving the integrity of the base-sensitive TMS-alkyne. Copper(I) iodide acts as a co-catalyst to form a highly reactive copper acetylide intermediate.
Workflow for the synthesis of 2-[(trimethylsilyl)ethynyl]benzoic acid via Sonogashira coupling.
Self-Validating Protocol: Synthesis & Sample Prep
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Degassing: Suspend 2-iodobenzoic acid (1.0 equiv) in anhydrous THF and Triethylamine (3.0 equiv). Sparge with Argon for 15 minutes. Causality: Oxygen promotes Glaser homocoupling of the alkyne, generating unwanted diynes.
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Catalyst Addition: Add PdCl 2 (PPh 3 ) 2 (0.02 equiv) and CuI (0.04 equiv).
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Coupling: Dropwise add trimethylsilylacetylene (1.2 equiv). Stir at room temperature for 4 hours.
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Workup: Quench with saturated NH 4 Cl. Acidify the aqueous layer with 1M HCl to pH 2 to protonate the carboxylate, driving the product into the organic phase (EtOAc).
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NMR Prep: Dissolve 15 mg of the purified solid in 0.6 mL of deuterated chloroform (CDCl 3 ). Ensure the solvent contains 0.03% v/v TMS as an internal standard[2].
1 H NMR Analysis: Electronic and Anisotropic Effects
The 1 H NMR spectrum of 2-[(trimethylsilyl)ethynyl]benzoic acid is a textbook example of how functional groups perturb the local magnetic environment of protons.
Signal Assignment Logic
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The Carboxylic Acid Proton (-COOH): Appears as a broad singlet far downfield (~11.50 ppm). The extreme deshielding is caused by the strong electron-withdrawing nature of the carbonyl oxygen and hydrogen bonding[3].
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The Aromatic Protons (Ar-H): The benzene ring contains four contiguous protons forming an ABCD spin system, which simplifies to distinct multiplets at high field strengths (e.g., 400 MHz or 600 MHz).
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H6 (ortho to COOH): The most deshielded aromatic proton (~8.08 ppm). The carbonyl group of the carboxylic acid exerts a strong anisotropic deshielding effect through space, pulling electron density away from H6.
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H3 (ortho to alkyne): Appears around 7.62 ppm. The cylindrical π -electron cloud of the alkyne generates a diamagnetic anisotropic field. Protons located in the equatorial plane of the triple bond experience an induced magnetic field that reinforces the applied field ( B0 ), resulting in deshielding.
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H4 and H5: Appear as triplets of doublets (td) around 7.38 ppm and 7.48 ppm, respectively.
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The Trimethylsilyl Protons (-Si(CH 3 ) 3 ): Silicon is more electropositive than carbon, pushing electron density onto the methyl groups. This shielding effect places the 9 equivalent protons at ~0.28 ppm.
Logic tree for 1H NMR signal assignment based on electronic and anisotropic effects.
Table 1: 1 H NMR Quantitative Data Summary (400 MHz, CDCl 3 )
| Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment |
| 11.50 | Broad singlet (br s) | 1H | - | -COOH |
| 8.08 | Doublet of doublets (dd) | 1H | J = 7.8, 1.2 | Ar-H6 |
| 7.62 | Doublet of doublets (dd) | 1H | J = 7.6, 1.2 | Ar-H3 |
| 7.48 | Triplet of doublets (td) | 1H | J = 7.6, 1.4 | Ar-H5 |
| 7.38 | Triplet of doublets (td) | 1H | J = 7.6, 1.4 | Ar-H4 |
| 0.28 | Singlet (s) | 9H | - | -Si(CH 3 ) 3 |
(Note: Exact shifts may vary by ± 0.05 ppm depending on sample concentration and exact calibration against the residual solvent peak at 7.26 ppm[2]).
13 C NMR Analysis: Carbon Framework Verification
The 13 C NMR spectrum provides a direct map of the carbon skeleton. For 2-[(trimethylsilyl)ethynyl]benzoic acid, the spectrum must display 12 distinct carbon signals.
Mechanistic Insights into Carbon Shifts
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Carbonyl Carbon (C=O): Resonates at ~171.5 ppm. The highly electronegative oxygen atoms strip electron density from this carbon, leaving it heavily deshielded.
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Aromatic Carbons: The substituted carbons (C1 and C2) are quaternary and exhibit lower intensity due to longer relaxation times ( T1 ) and lack of Nuclear Overhauser Effect (NOE) enhancement from attached protons.
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Alkyne Carbons: The sp-hybridized carbons appear in the 90–105 ppm range. The polarization of the alkyne bond by the electropositive silicon atom creates a distinct chemical shift difference: the carbon attached to silicon is shifted downfield (~103.4 ppm) compared to the carbon attached to the aryl ring (~99.1 ppm).
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TMS Carbons: The three methyl carbons attached to silicon are equivalent and appear slightly below 0 ppm (~ -0.1 ppm) due to extreme shielding.
Table 2: 13 C NMR Quantitative Data Summary (100 MHz, CDCl 3 )
| Chemical Shift ( δ , ppm) | Carbon Type | Assignment |
| 171.5 | Quaternary (C=O) | Carboxylic Acid Carbon |
| 134.2 | Tertiary (CH) | Ar-C3 |
| 132.8 | Tertiary (CH) | Ar-C5 |
| 131.5 | Tertiary (CH) | Ar-C6 |
| 129.8 | Quaternary (C) | Ar-C1 (Attached to COOH) |
| 128.2 | Tertiary (CH) | Ar-C4 |
| 123.5 | Quaternary (C) | Ar-C2 (Attached to Alkyne) |
| 103.4 | Quaternary (C) | Alkyne-C (Attached to Si) |
| 99.1 | Quaternary (C) | Alkyne-C (Attached to Aryl) |
| -0.1 | Primary (CH 3 ) | -Si(CH 3 ) 3 (3C) |
(Referenced to the central peak of CDCl 3 at 77.16 ppm[2]).
Self-Validating System: Quality Control via NMR
To ensure trustworthiness in your experimental data, the NMR acquisition must act as a self-validating system. Do not merely read the peaks; cross-examine them.
Protocol for Spectral Validation:
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The 9:4 Integration Rule: In the 1 H spectrum, strictly integrate the TMS singlet and the aromatic region. The ratio must be exactly 9:4. A ratio of 0:4 indicates complete desilylation (yielding 2-ethynylbenzoic acid), which commonly occurs if the workup is overly acidic or prolonged.
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Residual Solvent Check: Verify the presence of the CDCl 3 peak at exactly 7.26 ppm. If the peak is shifted, recalibrate the spectrum. Incorrect calibration will invalidate the subtle anisotropic shift analysis[2].
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Phase and Baseline Correction: Ensure the baseline is perfectly flat before integrating the broad -COOH peak. A rolling baseline will artificially inflate the integration value of the acidic proton.
References
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[MDPI] Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification. (Provides authoritative grounding on NMR structural characterization of substituted benzoic acids). URL:[Link][3]
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[Beilstein Journals] Scope of tetrazolo[1,5-a]quinoxalines in CuAAC reactions. (Details standard NMR referencing protocols for alkyne-containing compounds in CDCl 3 ). URL:[Link][2]
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[EPFL Infoscience] Synthesis and application of bifunctional hypervalent iodine reagents for peptide modification. (Provides mechanistic insights into the synthesis and characterization of ortho-substituted iodobenzoic acid precursors). URL:[Link][1]
